molecular formula C9H9Cl3N2O3 B13701024 Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate

Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate

Cat. No.: B13701024
M. Wt: 299.5 g/mol
InChI Key: CMJWWDMWBDLLOK-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate is a synthetic ester derivative featuring a pyrimidine core substituted with three chlorine atoms at the 2-, 4-, and 6-positions. The compound’s structure comprises a propanoate ester linked via an oxygen atom to the 5-position of the pyrimidine ring. The trichloro substitution pattern likely enhances electron-withdrawing effects, influencing reactivity, binding affinity, and environmental stability compared to related compounds.

Properties

Molecular Formula

C9H9Cl3N2O3

Molecular Weight

299.5 g/mol

IUPAC Name

ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxypropanoate

InChI

InChI=1S/C9H9Cl3N2O3/c1-3-16-8(15)4(2)17-5-6(10)13-9(12)14-7(5)11/h4H,3H2,1-2H3

InChI Key

CMJWWDMWBDLLOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(N=C(N=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate typically involves the reaction of 2,4,6-trichloropyrimidine with ethyl 2-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural distinctions between Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate and its analogs:

Compound Name Heterocyclic Moiety Substituents on Heterocycle Ester Group Primary Use
This compound Pyrimidine 2,4,6-Trichloro Ethyl Presumed herbicide
Fenoxaprop-ethyl Benzoxazole 6-Chloro Ethyl ACCase inhibitor
Quizalofop-ethyl Quinoxaline 6-Chloro Ethyl ACCase inhibitor
Haloxyfop-methyl Pyridine 3-Chloro, 5-trifluoromethyl Methyl ACCase inhibitor
Diclofop-methyl Phenoxy-phenyl 2,4-Dichlorophenoxy Methyl ACCase inhibitor

Key Observations :

  • Heterocycle Diversity: The target compound’s pyrimidine ring differs from benzoxazole (fenoxaprop) or quinoxaline (quizalofop), which may alter binding to enzyme active sites due to variations in ring size, polarity, or hydrogen-bonding capacity.
  • Ester Group: Ethyl esters (target compound, fenoxaprop-ethyl) generally exhibit higher lipophilicity than methyl esters (haloxyfop-methyl), influencing membrane permeability and environmental persistence .

Mode of Action and Efficacy

Pyrimidinyl oxypropanoate derivatives often act as ALS or ACCase inhibitors, disrupting branched-chain amino acid or fatty acid synthesis in plants. For example:

  • Fenoxaprop-ethyl: Targets ACCase in grasses, causing lipid biosynthesis inhibition and plant death .
  • Haloxyfop-methyl : Similarly inhibits ACCase but with enhanced activity against broadleaf weeds due to its pyridine moiety .

The trichloro-pyrimidine group in the target compound may confer broader-spectrum herbicidal activity or resistance management advantages, as chlorine substitutions are known to reduce metabolic degradation in resistant weeds .

Physicochemical Properties and Stability

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity : Ethyl esters (logP ~3.5–4.0) are more lipophilic than methyl esters (logP ~2.5–3.0), favoring cuticular penetration in plants .
  • Hydrolytic Stability : Trichloro substitutions on pyrimidine may increase resistance to hydrolysis compared to less halogenated analogs, extending soil residual activity.

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